N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the condensation of 2-chlorobenzaldehyde with 4-nitrobenzylamine in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of N-(2-chlorophenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine.
Reduction: Formation of N-(2-aminophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its potential use in the treatment of cancer and other diseases due to its ability to interfere with cellular processes.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N-(2-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a bromine atom instead of chlorine.
N-(2-chlorophenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine: Similar structure but with an amino group instead of a nitro group.
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBINZUCRRSMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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